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molecular formula C11H9FO2S B8508796 Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate

Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate

Cat. No. B8508796
M. Wt: 224.25 g/mol
InChI Key: TVDHAURTADJRSV-UHFFFAOYSA-N
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Patent
US06420375B1

Procedure details

To a mixture of 2,4-difluorobenzaldehyde (50.17 g) and potassium carbonate (63.4 g) in DMF (500 ml) was added ethyl thioglycolate (38.7 ml) dropwise at 0° C. The mixture was stirred at room temperature for 18 hours, diluted with water, and extracted with ethyl acetate. The extract was washed with 10% aqueous citric acid, water, and brine, dried over MgSO4, and concentrated. The residue was chromatographed on silica gel using hexane-ethyl acetate (20:1) as an eluent to give the titled compound as colorless crystals (16.61 g).
Quantity
50.17 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C(=O)([O-])[O-].[K+].[K+].[C:17]([O:21][CH2:22][CH3:23])(=[O:20])[CH2:18][SH:19]>CN(C=O)C.O>[F:10][C:8]1[CH:7]=[CH:6][C:3]2[CH:4]=[C:18]([C:17]([O:21][CH2:22][CH3:23])=[O:20])[S:19][C:2]=2[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
50.17 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Name
Quantity
63.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
38.7 mL
Type
reactant
Smiles
C(CS)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with 10% aqueous citric acid, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=CC2=C(SC(=C2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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